molecular formula C5H8IN3O B2545337 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1512571-32-2

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2545337
CAS No.: 1512571-32-2
M. Wt: 253.043
InChI Key: GLOXNXGAZZMNLP-UHFFFAOYSA-N
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Description

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H8IN3O and its molecular weight is 253.043. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

One of the primary research applications of this compound involves its synthesis and subsequent use as a building block for more complex molecules. For instance, Svete et al. (2015) described a series of novel (S)-1-(heteroaryl)ethan-1-amines prepared by cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, highlighting the versatility of such compounds in synthetic organic chemistry (Svete et al., 2015).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, Brahmachari and Banerjee (2014) developed an eco-friendly, one-pot synthesis method for diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This research demonstrates the potential of pyrazol-1-yl derivatives in facilitating environmentally benign synthetic processes (Brahmachari & Banerjee, 2014).

Antimicrobial Activity

Another significant area of application is the exploration of antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, which were then screened for in vitro antimicrobial activity. This study exemplifies the potential of pyrazol-1-yl derivatives in the development of new antimicrobial agents (Puthran et al., 2019).

Material Science

In material science, Aly and El-Mohdy (2015) investigated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including pyrazol derivatives. This research shows the utility of such compounds in modifying material properties for medical applications (Aly & El-Mohdy, 2015).

Future Directions

While specific future directions for “2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol” were not found, it’s worth noting that imidazole, a similar compound, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests potential future directions for research and development involving “this compound”.

Properties

IUPAC Name

2-(5-amino-4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOXNXGAZZMNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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